molecular formula C13H22O3 B14631094 5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate CAS No. 53651-68-6

5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate

Cat. No.: B14631094
CAS No.: 53651-68-6
M. Wt: 226.31 g/mol
InChI Key: NLPHDTMWKOYKFS-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate is an organic compound with the molecular formula C13H22O3. It is a derivative of cyclohexane, featuring a methyl group and an isopropyl group attached to the cyclohexane ring, along with an ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 2-oxopropanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of

Properties

CAS No.

53651-68-6

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-oxopropanoate

InChI

InChI=1S/C13H22O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-9,11-12H,5-7H2,1-4H3

InChI Key

NLPHDTMWKOYKFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(=O)C)C(C)C

Origin of Product

United States

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